N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide is a chemical compound with the molecular formula C12H16N2O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide typically involves the reaction of 6-methyl-1,3-benzothiazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
- Dissolve 6-methyl-1,3-benzothiazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butane-1-sulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, automated purification systems can be used to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide, known for its muscle relaxant properties.
N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide: A structurally similar compound with potential pharmacological applications.
6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine: A benzothiazole derivative with notable pharmacological activity.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-4-7-18(15,16)14-12-13-10-6-5-9(2)8-11(10)17-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMKRSMWOZLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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